5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to have various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been known to be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, including the formation of the tetrazole ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under specific conditions to form the tetrazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
Uniqueness
5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific structural features, which confer distinct biological and chemical properties. Its tetrazole ring and pyridine moiety contribute to its versatility in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-methyl-N-phenyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c1-11-14(16(25)20-13-5-3-2-4-6-13)15(12-7-9-18-10-8-12)24-17(19-11)21-22-23-24/h2-10,15H,1H3,(H,20,25)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYZMQIQIBCUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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